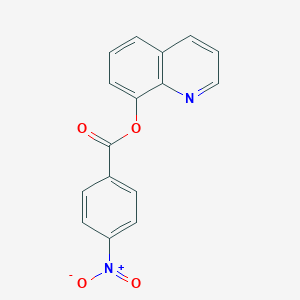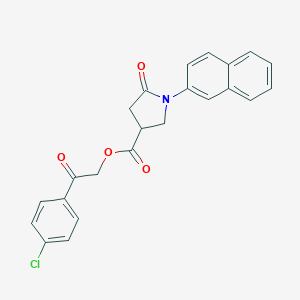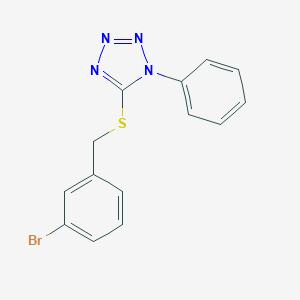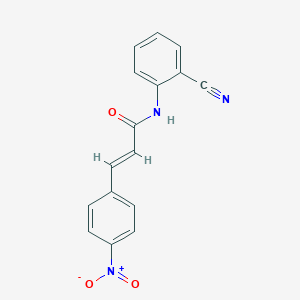
Quinolin-8-yl 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl 4-nitrobenzoate is an organic compound with the molecular formula C16H10N2O4. It is a derivative of quinoline and benzoic acid, characterized by the presence of a nitro group at the para position of the benzoate moiety and a quinolinyl group at the 8-position.
准备方法
The synthesis of Quinolin-8-yl 4-nitrobenzoate typically involves the esterification of 8-hydroxyquinoline with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
化学反应分析
Quinolin-8-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The quinolinyl group can participate in nucleophilic substitution reactions, where the nitrogen atom in the quinoline ring acts as a nucleophile.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Quinolin-8-yl 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
作用机制
The mechanism of action of Quinolin-8-yl 4-nitrobenzoate involves its interaction with various molecular targets. The quinolinyl group can chelate metal ions, which is crucial for its biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Quinolin-8-yl 4-nitrobenzoate can be compared with other similar compounds, such as:
5,7-Dibromo-8-quinolinyl 4-nitrobenzoate: This compound has additional bromine atoms, which can influence its reactivity and biological activity.
8-Hydroxyquinoline derivatives: These compounds share the quinolinyl moiety and exhibit similar chelating properties but differ in their substituents, affecting their specific applications and activities.
The uniqueness of this compound lies in its specific combination of the quinolinyl and nitrobenzoate groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H10N2O4 |
|---|---|
分子量 |
294.26g/mol |
IUPAC 名称 |
quinolin-8-yl 4-nitrobenzoate |
InChI |
InChI=1S/C16H10N2O4/c19-16(12-6-8-13(9-7-12)18(20)21)22-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H |
InChI 键 |
SKUDPVZRYOVLEZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Amino-2-(4-bromobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-5-yl]-1-phenylethanone](/img/structure/B392246.png)
![4-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B392247.png)
![N-(1-naphthyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B392249.png)
![4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE](/img/structure/B392252.png)
![5-[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE](/img/structure/B392257.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole](/img/structure/B392258.png)

![6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B392260.png)
![diethyl 2-[1H-indol-3-yl(phenyl)methyl]malonate](/img/structure/B392262.png)

![2-(acetyloxy)-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392265.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-nitro-1,3-benzothiazol-2-yl}sulfanyl)acetamide](/img/structure/B392267.png)

![1-(naphthalen-1-yl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-tetrazole](/img/structure/B392270.png)
